molecular formula C11H15NO2 B2417500 Tert-butyl di(prop-2-yn-1-yl)carbamate CAS No. 262418-92-8

Tert-butyl di(prop-2-yn-1-yl)carbamate

Cat. No. B2417500
Key on ui cas rn: 262418-92-8
M. Wt: 193.246
InChI Key: BPKHWXYPEWXEAL-UHFFFAOYSA-N
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Patent
US09040504B2

Procedure details

A mixture of N-Boc-propargylamine (2.63 g, 16.9 mmol) and DMF (35 mL) was prepared under argon and cooled to 0° C. for 20 min. Sodium hydride (60%, 0.714 g, 17.9 mmol) was added and the reaction stirred at 0° C. for 30 min. Propargyl bromide (80% in toluene, 2.7 mL, 24.2 mmol) in DMF (5 mL) was added slowly and the reaction stirred at 0° C. for 15 min then warmed to room temperature and stirred for additional 17 hr. The reaction mixture was quenched with water and extracted two times with EtOAc. The combined organic layers were washed with water (3×) and brine, dried over Na2SO4, filtered, and concentrated. The crude product was carried to the next reaction without purification. ESI-MS m/z 194 (MH)+.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][C:10]#[CH:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[H-].[Na+].[CH2:14](Br)[C:15]#[CH:16]>CN(C=O)C>[C:4]([O:3][C:1](=[O:2])[N:8]([CH2:16][C:15]#[CH:14])[CH2:9][C:10]#[CH:11])([CH3:5])([CH3:6])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC#C
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.714 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared under argon
STIRRING
Type
STIRRING
Details
the reaction stirred at 0° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for additional 17 hr
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted two times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was carried to the next reaction without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(N(CC#C)CC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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